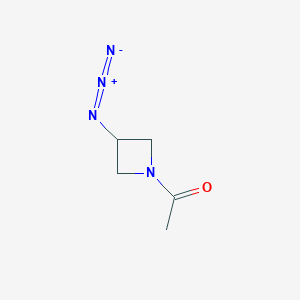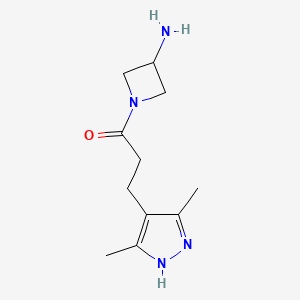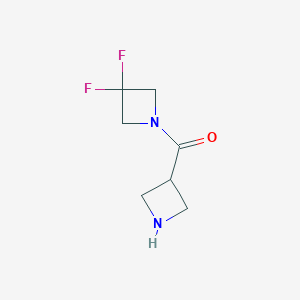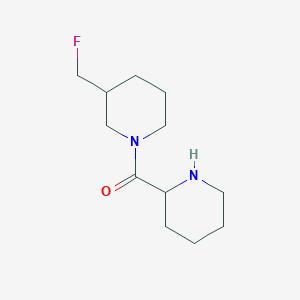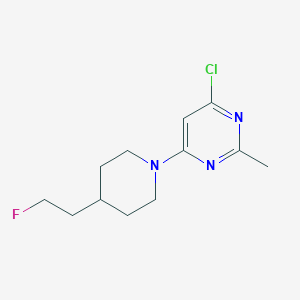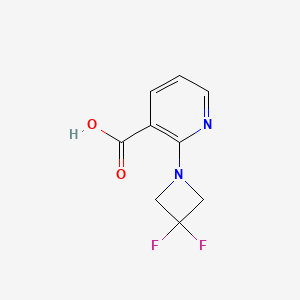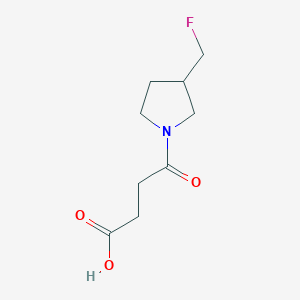
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine
説明
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine, commonly referred to as 4-Cl-6-F-2-Me-Pyrimidine, is an organic compound with a wide range of applications in the scientific research field. It is used as a building block for the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals and other organic compounds. The compound has been extensively studied for its properties and applications, and has been found to possess unique characteristics that make it an attractive option for lab experiments.
科学的研究の応用
Chemical Reactions and Synthesis
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine is involved in various chemical synthesis processes. For instance, Beznik et al. (1969) describe reactions of similar pyrimidine derivatives leading to the formation of hydroxyalkyl pyrimidones, indicating the compound's utility in creating structurally diverse molecules (Beznik, Pashkurov, Raevskii, & Shvetsov, 1969). Additionally, Yengoyan et al. (2020) synthesized various substituted and bicyclic derivatives of 6-methylpyrimidine-4-ol, showing the compound's relevance in developing complex chemical structures (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, & Ayvazyan, 2020).
Biological Properties and Activity
The compound is also notable for its role in exploring biological properties. For example, research by Aayisha et al. (2019) involved a derivative of methylpyrimidine in studying alpha-2-imidazoline receptor agonists, indicating potential medicinal applications (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019). Furthermore, Mohammad et al. (2017) synthesized new derivatives of 6-methyl 2-thiouracil to evaluate their antimicrobial activity, showcasing the compound's utility in drug development (Mohammad, Ahmed, & Mahmoud, 2017).
Anticancer and Antimicrobial Applications
There is significant interest in derivatives of pyrimidines like 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine for their potential anticancer and antimicrobial properties. For instance, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting applications in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Additionally, Rahimizadeh et al. (2011) studied thiazolo[4,5-d]pyrimidines for their antibacterial properties, demonstrating the compound's relevance in developing new antibiotics (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
特性
IUPAC Name |
4-chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c1-5-12-6(9)2-7(13-5)14-3-8(10,11)4-14/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAQFDOOKUIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



